2-benzoyl-6-methoxybenzofuran-3(2H)-one
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Overview
Description
2-benzoyl-6-methoxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C16H12O4 It is a derivative of benzofuran, characterized by the presence of a benzoyl group at the second position, a methoxy group at the sixth position, and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-6-methoxybenzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 4-methoxybenzoyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxybenzaldehyde and 4-methoxybenzoyl chloride in the presence of a base, such as pyridine.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure. This step is typically carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid.
Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-benzoyl-6-methoxybenzofuran-3-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or ethers.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-benzoyl-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-benzoyl-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
2-benzoyl-6-methoxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
2-benzoylbenzofuran: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-methoxybenzofuran:
3-benzoyl-6-methoxybenzofuran: A positional isomer with different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69545-21-7 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-benzoyl-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(12)18)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 |
InChI Key |
ZJZROSOSYYBYHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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